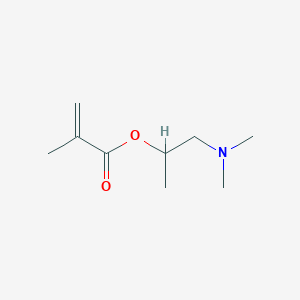
2-(Dimethylamino)-1-methylethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-1-methylethyl methacrylate, commonly known as DMAEMA, is a methacrylate monomer that has gained significant attention in the field of polymer science due to its unique properties. DMAEMA is a water-soluble monomer that can be easily polymerized with other monomers to form copolymers with various properties. The purpose of
作用机制
The mechanism of action of DMAEMA copolymers depends on the copolymer composition and the environmental conditions. DMAEMA copolymers can be pH-responsive, temperature-responsive, or stimuli-responsive, which means that they can respond to changes in pH, temperature, or external stimuli, such as light or electric fields. The response of DMAEMA copolymers can result in the release of drugs or other bioactive molecules, the uptake of cells, or the formation of hydrogels.
生化和生理效应
DMAEMA copolymers have been shown to have low toxicity and biocompatibility in vitro and in vivo. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering, without causing significant adverse effects. The biocompatibility of DMAEMA copolymers can be attributed to their water solubility, low toxicity, and ability to form hydrogels.
实验室实验的优点和局限性
DMAEMA copolymers have several advantages for lab experiments. They can be easily synthesized and purified, and their properties can be tailored by varying the copolymer composition. DMAEMA copolymers can be used for various applications, such as drug delivery, gene delivery, and tissue engineering. However, DMAEMA copolymers also have limitations. The response of DMAEMA copolymers can be affected by environmental conditions, such as pH, temperature, and external stimuli, which can limit their application in certain conditions. DMAEMA copolymers can also be challenging to characterize due to their complex structure and properties.
未来方向
DMAEMA copolymers have significant potential for various applications in the field of polymer science. Future research directions for DMAEMA copolymers include the development of new copolymer compositions, the optimization of copolymer properties, and the exploration of new applications. DMAEMA copolymers can also be used in combination with other polymers or bioactive molecules to enhance their properties and applications. The development of new characterization methods for DMAEMA copolymers can also aid in the understanding of their properties and applications.
合成方法
DMAEMA can be synthesized by reacting methacrylic acid with dimethylamine in the presence of a catalyst. The reaction yields DMAEMA and water as a byproduct. The reaction can be carried out under mild reaction conditions, and the resulting DMAEMA can be purified by distillation or recrystallization.
科学研究应用
DMAEMA has been extensively studied in the field of polymer science due to its unique properties. It has been used as a building block for the synthesis of various copolymers, such as pH-responsive polymers, temperature-responsive polymers, and stimuli-responsive polymers. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering.
属性
CAS 编号 |
18262-03-8 |
|---|---|
产品名称 |
2-(Dimethylamino)-1-methylethyl methacrylate |
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)12-8(3)6-10(4)5/h8H,1,6H2,2-5H3 |
InChI 键 |
UOISBTHHJANVEM-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(=O)C(=C)C |
规范 SMILES |
CC(CN(C)C)OC(=O)C(=C)C |
其他 CAS 编号 |
18262-03-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
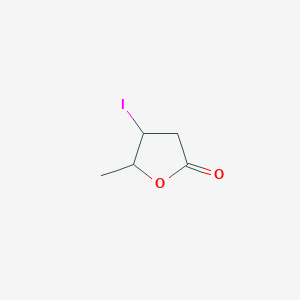
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
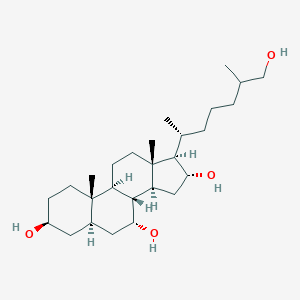
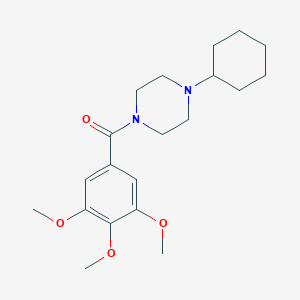
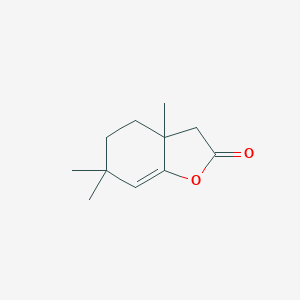
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
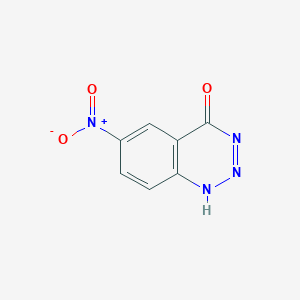
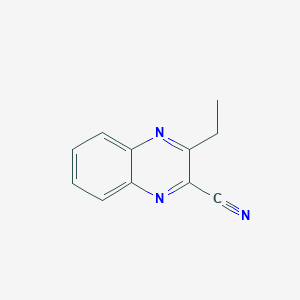

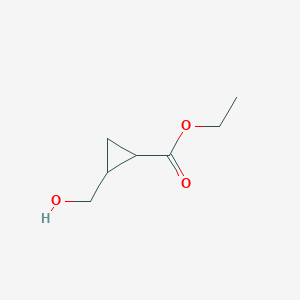
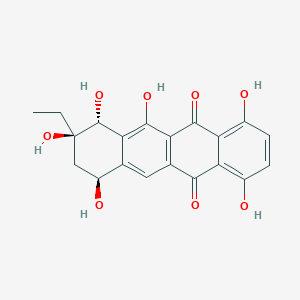

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)